molecular formula C12H18ClNO B3023162 4-(4-Methoxyphenyl)piperidine hydrochloride CAS No. 6748-48-7

4-(4-Methoxyphenyl)piperidine hydrochloride

Cat. No.: B3023162
CAS No.: 6748-48-7
M. Wt: 227.73 g/mol
InChI Key: GTHXQDYBGATGPF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Novel Compounds : 4-(4-Methoxyphenyl)piperidine hydrochloride and its derivatives have been utilized in the synthesis of various novel compounds. For instance, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized using a Mannich reaction, demonstrating their potential in creating new chemical entities with various biological properties (Harini et al., 2014).

  • Pharmacological Evaluation : In another study, derivatives of this compound were synthesized and evaluated for their analgesic activity. This highlights the compound's role in developing new analgesic drugs (Lalinde et al., 1990).

  • Antimicrobial and Antioxidant Potential : The antimicrobial and antioxidant potential of certain this compound derivatives has been explored, indicating their usefulness in these areas (Harini et al., 2014).

Biological and Medicinal Research

  • Anti-leukemia Activity : Some derivatives of this compound have been synthesized and tested for their anti-leukemia activity, suggesting potential therapeutic applications in cancer treatment (Yang et al., 2009).

  • Antitussive Impurities Identification : The compound has also been studied in the context of identifying impurities in antitussive drugs, emphasizing its role in ensuring drug safety and efficacy (Liu et al., 2020).

  • Bacterial Persister Eradication : A derivative of 4-(4-Methoxyphenyl)piperidine was found to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, demonstrating potential applications in combating antibiotic-resistant bacteria (Kim et al., 2011).

Chemical and Structural Analysis

  • Molecular Structure Characterization : Studies have characterized the molecular structures of 4-(4-Methoxyphenyl)piperidine derivatives using various spectroscopic techniques, contributing to the understanding of their chemical behavior and potential applications (Mohanraj et al., 2018).

  • Crystal Structure Investigations : The crystal structures of certain derivatives have been determined, providing insights into their conformation and interactions, which are crucial for understanding their pharmacological properties (Barlow et al., 1993).

Safety and Hazards

The compound has been classified as Aquatic Chronic 3 according to its hazard classifications . It’s important to handle the compound with care to avoid potential hazards.

Biochemical Analysis

Biochemical Properties

4-(4-Methoxyphenyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. The compound also binds to various receptors, including serotonin and dopamine receptors, altering their signaling pathways. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as monoamine oxidase, by binding to their active sites and preventing substrate access. This inhibition leads to increased levels of neurotransmitters like serotonin and dopamine. Furthermore, the compound can activate or inhibit various receptors, thereby modulating downstream signaling pathways and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as receptor desensitization or upregulation of metabolic enzymes. These temporal effects are important for understanding the compound’s long-term impact on cellular physiology .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cognitive function and improve memory by modulating neurotransmitter levels. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHXQDYBGATGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00986855
Record name 4-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6748-48-7
Record name 4-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine, HCl (3 g, 13.3 mmol) (from step B) in methanol (20 mL) was added 10% palladium on carbon (1.4 g) and the reaction mixture was stirred at 20 psi of hydrogen for 12 h. The reaction mixture was filtered through a pad of celite, which was washed with ethyl acetate, and the combined organic fractions were concentrated to obtain a white solid (2 g, 70% yield). LCMS (ES-API), m/z 192.1 (M+H); 1H NMR (300 MHz, DMSO-d6) δ 9.13-8.36 (m, 2H), 7.14 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 3.73 (s, 3H), 3.07-2.87 (m, 4H), 2.87-2.65 (m, 4H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.